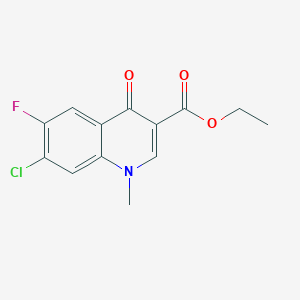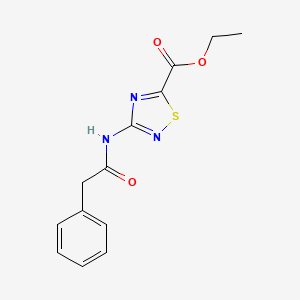
(3R)-3-aminocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-aminocyclohexan-1-one: is an organic compound with a cyclohexane ring substituted with an amino group at the third position and a ketone group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-aminocyclohexan-1-one typically involves the reduction of a precursor compound, such as 3-nitrocyclohexanone. The reduction can be achieved using various reducing agents, including hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3R)-3-aminocyclohexan-1-one can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form cyclohexylamine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted cyclohexanone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
Chemistry: (3R)-3-aminocyclohexan-1-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive compounds. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of (3R)-3-aminocyclohexan-1-one depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved would depend on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simple ketone with a cyclohexane ring.
Cyclohexylamine: An amine derivative of cyclohexane.
3-aminocyclohexanol: An amino alcohol with a cyclohexane ring.
Uniqueness: (3R)-3-aminocyclohexan-1-one is unique due to the presence of both an amino group and a ketone group on the cyclohexane ring. This dual functionality allows for diverse chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
(3R)-3-aminocyclohexan-1-one |
InChI |
InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2/t5-/m1/s1 |
Clé InChI |
ASBBDDWCPOFASB-RXMQYKEDSA-N |
SMILES isomérique |
C1C[C@H](CC(=O)C1)N |
SMILES canonique |
C1CC(CC(=O)C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B12432842.png)

![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)

![[6-Hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate](/img/structure/B12432861.png)
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)


